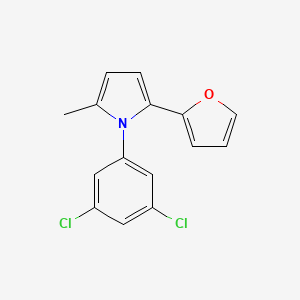

1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole

Description

1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole is a heterocyclic organic compound featuring a pyrrole core substituted with a 3,5-dichlorophenyl group at position 1, a furan-2-yl moiety at position 2, and a methyl group at position 3. The methyl group at position 5 likely enhances steric bulk, affecting molecular interactions .

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO/c1-10-4-5-14(15-3-2-6-19-15)18(10)13-8-11(16)7-12(17)9-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPAUXVAGLPAPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=CC(=C2)Cl)Cl)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde, 2-furylamine, and acetone.

Condensation Reaction: The first step involves the condensation of 3,5-dichlorobenzaldehyde with 2-furylamine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization with acetone under acidic conditions to form the pyrrole ring.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(3,5-dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole, it is compared below with a structurally related compound from the evidence: 1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde (CAS 338749-87-4, ).

Structural and Molecular Comparisons

| Property | This compound | 1-(3,5-Dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde |

|---|---|---|

| Molecular Formula | C₁₅H₁₁Cl₂NO (inferred) | C₁₉H₁₅Cl₂NO₃S |

| Molar Mass (g/mol) | ~292 (estimated) | 408.3 |

| Key Substituents | 1: 3,5-dichlorophenyl; 2: furan-2-yl; 5: methyl | 1: 3,5-dichlorophenyl; 2: methyl; 3: carbaldehyde; 5: 4-(methylsulfonyl)phenyl |

| Electron Effects | Electron-rich (furan) + electron-withdrawing (Cl) | Strong electron-withdrawing (methylsulfonyl, carbaldehyde) + electron-withdrawing (Cl) |

| Functional Group Reactivity | Limited to aromatic interactions | Carbaldehyde enables nucleophilic additions; sulfonyl group enhances polarity |

Key Differences and Implications

In contrast, the 4-(methylsulfonyl)phenyl and carbaldehyde groups in the compared compound () introduce strong electron-withdrawing effects, increasing polarity and enabling diverse reactivity (e.g., Schiff base formation via the aldehyde) .

Molecular Weight and Solubility :

- The target compound’s lower molar mass (~292 vs. 408.3 g/mol) suggests greater volatility but reduced aqueous solubility compared to the sulfonyl- and carbaldehyde-containing analog. The sulfonyl group in the latter significantly enhances hydrophilicity, making it more amenable to biological assays or polar solvents .

Biological Activity :

- While neither compound’s bioactivity is detailed in the evidence, structural analogs with sulfonyl groups (e.g., ) are common in pharmaceuticals due to their metabolic stability and target-binding capabilities. The furan moiety in the target compound may confer distinct pharmacokinetic profiles, such as improved membrane permeability .

Conversely, the carbaldehyde at position 3 in the compared compound offers a reactive site for further functionalization, expanding its utility in synthetic chemistry .

Biological Activity

1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole is a complex organic compound that exhibits a range of biological activities due to its unique structural features, including a pyrrole ring, furan moiety, and dichlorophenyl substituents. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 240.12 g/mol. The compound's structure allows for significant reactivity due to the electrophilic nature of the pyrrole nitrogen and potential nucleophilic attack at the furan ring.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Base-catalyzed reactions involving furan derivatives and pyrrole precursors.

- Electrophilic Substitution : Utilizing chlorinated phenyl groups to modify the pyrrole structure.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that pyrrole derivatives demonstrate significant antimicrobial properties. For instance, related compounds have been evaluated against various bacterial strains and fungi. The compound's ability to disrupt microbial cell membranes contributes to its effectiveness.

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro assays have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma). The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes relevant in disease processes. For example, it may inhibit dihydroorotate dehydrogenase (DHODH), which is critical in pyrimidine biosynthesis. This inhibition could have implications in treating autoimmune diseases and certain cancers.

Case Studies and Research Findings

-

Antifungal Activity : A study highlighted the antifungal properties of similar pyrrole compounds against Candida species using microdilution assays. The results indicated that these compounds could serve as effective antifungal agents due to their ability to disrupt fungal cell membranes and inhibit growth.

- Key Findings :

- Compound showed higher efficacy than traditional antifungals like ketoconazole.

- Mechanism involved membrane disruption leading to cell death.

- Key Findings :

- Cytotoxicity Evaluation : Research involving MTT assays revealed that this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.